2-Cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylic acid

Description

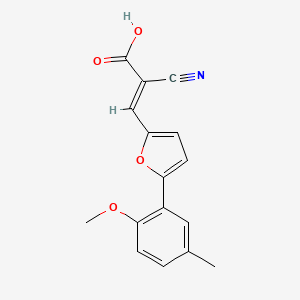

2-Cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylic acid is a cyanoacrylic acid derivative featuring a furan-based π-conjugated system substituted with a 2-methoxy-5-methylphenyl group. This compound belongs to a class of organic dyes and semiconductors widely studied for their optoelectronic properties, particularly in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). The cyanoacrylic acid moiety acts as an electron acceptor and anchoring group, facilitating charge transfer to substrates like TiO₂, while the methoxy-methylphenyl substituent modulates electron-donating effects and steric interactions .

Properties

Molecular Formula |

C16H13NO4 |

|---|---|

Molecular Weight |

283.28 g/mol |

IUPAC Name |

(E)-2-cyano-3-[5-(2-methoxy-5-methylphenyl)furan-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C16H13NO4/c1-10-3-5-14(20-2)13(7-10)15-6-4-12(21-15)8-11(9-17)16(18)19/h3-8H,1-2H3,(H,18,19)/b11-8+ |

InChI Key |

AUEBGXHVMRIBEB-DHZHZOJOSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)OC)C2=CC=C(O2)/C=C(\C#N)/C(=O)O |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=CC=C(O2)C=C(C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution reactions: The methoxy and methyl groups are introduced onto the furan ring through electrophilic aromatic substitution reactions.

Formation of the cyanoacrylic acid: The cyano group is introduced via a nucleophilic substitution reaction, followed by the formation of the acrylic acid moiety through a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring or the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group and furan ring play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylic acid and analogous compounds:

Key Findings:

Electronic and Optical Properties: Compounds with diphenylquinoxaline (DPQ) and thiophene/EDOT substituents (e.g., Compounds 6 and 7) exhibit narrower energy gaps (2.09–2.20 eV) and stronger visible-light absorption compared to the target compound, which lacks these electron-deficient groups . The trifluoromethylphenyl derivative () shows enhanced electron-withdrawing effects, lowering the LUMO energy and improving charge injection efficiency in DSSCs .

Photovoltaic Performance :

- Compound 6 demonstrates superior open-circuit voltage (Voc = 0.96 eV) and electron injection efficiency (ΔGinject = −0.73 eV) due to its EDOT spacer, which reduces recombination losses .

- The target compound’s methoxy-methylphenyl group may offer a balance between electron donation and steric hindrance, but experimental data on its photovoltaic metrics are lacking compared to structurally optimized analogs .

Synthetic Complexity: Multi-step syntheses involving Stille/Suzuki couplings (e.g., Compounds 6 and 7) yield high-purity products but require palladium catalysts and stringent conditions . The target compound’s synthesis, though unelaborated in the evidence, likely follows similar Knoevenagel condensation protocols as LS-361 (), which uses cyanoacetic acid and aldehydes under mild conditions .

Thermodynamic Stability :

- Ethyl ester derivatives () exhibit lower heat capacities in the crystalline phase compared to their acid counterparts, suggesting reduced intermolecular interactions .

Biological Activity

2-Cyano-3-(5-(2-methoxy-5-methylphenyl)furan-2-yl)acrylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the condensation of furan derivatives with cyanoacrylic precursors. The reaction conditions often require specific catalysts and solvents to optimize yield and purity.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

1. Antimicrobial Properties

Studies have shown that derivatives of furan compounds possess antimicrobial activity against a range of pathogens. Specifically, compounds similar to this compound have demonstrated effectiveness against Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL .

2. Anticancer Activity

The compound's structure suggests potential anticancer properties, as many furan derivatives are known to inhibit cancer cell proliferation. Research indicates that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways associated with chronic inflammation.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the cyano group enhances the compound's reactivity, allowing it to interact with specific molecular targets within cells. This interaction may alter signaling pathways related to cell growth, apoptosis, and immune response.

Case Studies

Several studies have focused on the biological activity of related compounds:

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various furan derivatives, including those similar to this compound. The results indicated significant inhibition of yeast-like fungi and bacterial strains, suggesting a promising avenue for developing new antimicrobial agents .

Case Study 2: Anticancer Research

In vitro studies have shown that furan-based compounds can induce apoptosis in breast cancer cells by activating caspase pathways. These findings highlight the potential for developing therapeutic agents targeting cancer through structural modifications of furan derivatives .

Data Summary

The following table summarizes key properties and findings related to this compound:

| Property | Value/Description |

|---|---|

| Molecular Formula | C15H15NO4 |

| Molecular Weight | 273.29 g/mol |

| Biological Activities | Antimicrobial, Anticancer, Anti-inflammatory |

| Target Pathogens | Candida albicans, E. coli, S. aureus |

| Effective Concentration (EC50) | ~64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.